molecular formula C10H18N2 B2540562 Spiro[3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane] CAS No. 1935978-09-8

Spiro[3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]

Cat. No.: B2540562
CAS No.: 1935978-09-8
M. Wt: 166.268
InChI Key: XQTIOVYYUJKCNM-UHFFFAOYSA-N
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Description

Spiro[3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane] is a useful research compound. Its molecular formula is C10H18N2 and its molecular weight is 166.268. The purity is usually 95%.
BenchChem offers high-quality Spiro[3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spiro[3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane] including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Potential Applications

  • Synthesis of Spirocyclic 3Н-pyrrol-4-amines : The first derivatives of 3H-pyrrol-4-amines spiro-fused with fluorene or anthrone were synthesized using a Rh2(OAc)4-catalyzed reaction. This process, involving 1,4-diazahexa-1,3,5-triene intermediates, shows the potential of spirocyclic compounds in creating stable structures at room temperature, which could be significant for developing novel chemical entities with specific properties (Khaidarov et al., 2018).

  • Anti-hyperglycemic Activity : Novel spiro derivatives of pyrrolopyrimidines were synthesized and evaluated for their anti-hyperglycemic activity. This study demonstrates the potential therapeutic applications of spirocyclic compounds in the treatment of hyperglycemia, indicating a promising route for drug discovery (Fatahala et al., 2018).

  • Ultrasound-assisted Synthesis : The stereo/regio/chemoselective synthesis of novel spiro[acenaphthylene-1,3′-pyrrolizin]-2-one derivatives was achieved through 1,3-dipolar cycloaddition under ultrasound irradiation. This method highlights the efficiency and environmental friendliness of synthesizing spirocyclic compounds, suggesting its application in generating a library of novel structures for further evaluation (Thimmarayaperumal & Shanmugam, 2018).

  • Metal-free Synthesis of Spiro Derivatives : A metal-free synthesis approach for spiro[indoline/acenaphthylene-3,4′-pyrazolo[3,4-b]pyridine derivatives was developed, using a four-component domino reaction. This method emphasizes the potential for creating complex spirocyclic systems without the need for metal catalysts, offering a sustainable alternative for synthesizing these compounds (Balamurugan et al., 2011).

  • Diketopiperazine Systems from Prolyl Spirooxoindolethiazolidine Derivatives : Inspired by spirotryprostatin-A, various compounds belonging to the diketopiperazine class were synthesized from spirooxoindolthiazolidine derivatives. This research indicates the versatility of spirocyclic frameworks in designing compounds that could act as cell cycle modulators and cytotoxic agents, showcasing the broad applicability of spiro compounds in medicinal chemistry (Bertamino et al., 2010).

Future Directions

Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, they are an attractive scaffold for drug discovery research . Therefore, future research could focus on designing and synthesizing new leads to treat various diseases .

Properties

IUPAC Name

spiro[3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2/c1-3-9-10(4-2-5-10)11-6-8-12(9)7-1/h9,11H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTIOVYYUJKCNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3(CCC3)NCCN2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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